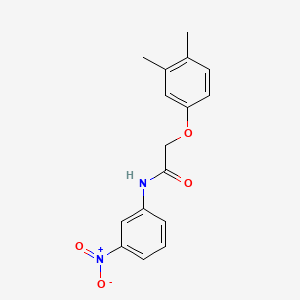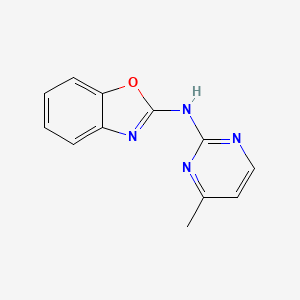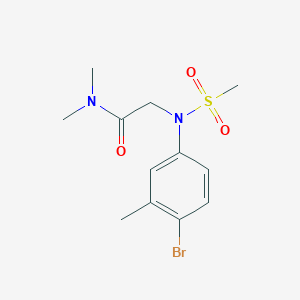![molecular formula C11H9N3O3S B5755602 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate, also known as TAP, is a chemical compound that has been studied extensively for its potential applications in various fields of science. TAP is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. TAP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate is not fully understood. However, it has been suggested that 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells, including breast cancer cells and lung cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of biological activities. However, 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate research. One area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based fluorescent probes for the detection of metal ions. Another area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based antimicrobial agents for the treatment of bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate and to explore its potential applications in other areas of science.
Synthesemethoden
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3,4-thiadiazole-2-amine. Another method involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate, and then the reaction of the resulting isothiocyanate with acetic anhydride. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can also be prepared by the reaction of 4-nitrophenyl acetate with thiosemicarbazide, followed by the reduction of the nitro group to an amino group.
Eigenschaften
IUPAC Name |
[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)17-9-4-2-8(3-5-9)10(16)13-11-14-12-6-18-11/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPVXUSEXXSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylcarbamoyl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)





![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)